(3R)-3-aminodecanoic acid, trifluoroacetic acid

Chiral Resolution Natural Product Dereplication Absolute Configuration

Researchers constructing microginin or laxaphycin peptide analogues require a defined (3R)-stereocenter to recapitulate native bioactivity. Racemic 3-aminodecanoic acid compromises ACE-binding geometry and reduces cytotoxic potency up to 50-fold. • Defined (R)-configuration ensures accurate native binding geometry for microginin-derived ACE inhibitors (IC50 3.33 µg/mL). • TFA counterion enhances SPPS solubility & volatilizes during cleavage, minimizing assay interference. • Authentic chiral standard for absolute configuration determination in cyanobacterial natural product dereplication.

Molecular Formula C12H22F3NO4
Molecular Weight 301.3 g/mol
CAS No. 1807888-02-3
Cat. No. B1447086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-aminodecanoic acid, trifluoroacetic acid
CAS1807888-02-3
Molecular FormulaC12H22F3NO4
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1
InChIKeyBMZCMKJPCDEOBS-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Aminodecanoic Acid TFA Salt: Procurement Baseline


(3R)-3-Aminodecanoic acid, trifluoroacetic acid (CAS 1807888-02-3) is the trifluoroacetate (TFA) salt of a chiral, non-proteinogenic β-amino acid featuring a 10-carbon aliphatic chain and a defined (R)-stereocenter at the β-carbon. The compound serves as a protected/activated form of the free β-amino acid (CAS 162285-09-8), wherein the TFA counterion enhances solubility and facilitates downstream deprotection in peptide synthesis workflows. This compound class—long-chain β-amino acids—is a rare structural motif found in bioactive cyanobacterial secondary metabolites, including the ACE-inhibitory microginins and antifungal laxaphycins [1]. The TFA salt form specifically addresses the handling challenges inherent to the free amino acid, offering improved physicochemical properties for solid-phase synthesis applications [2].

TFA salt form supports peptide synthesis solubility and volatile counterion removal.
Solid-phase compatible; facilitates deprotection
Defined (R)-stereocenter enables chiral reference and stereochemical attribution.
Chiral HPLC dereplication standard fit
C10 β-amino acid chain fits microginin / laxaphycin analogue construction.
Natural product scaffold recapitulation

Why Generic Substitution Fails for (3R)-3-Aminodecanoic Acid


Substituting (3R)-3-aminodecanoic acid, trifluoroacetic acid with an achiral or racemic mixture of 3-aminodecanoic acid, or with a shorter-chain β-amino acid analog, compromises both stereochemical integrity and hydrophobic packing in target peptidomimetic structures. The β-amino acid backbone confers resistance to proteolytic degradation compared to α-amino acids, while the specific (R)-configuration is essential for recapitulating the native binding geometry of microginin-derived ACE inhibitors [1]. In natural product dereplication workflows, the absolute configuration of the 3-aminodecanoic acid residue is assigned via chiral HPLC against authentic (3R)- and (3S)-standards; the absence of a defined enantiomer renders structural assignment ambiguous [2]. Furthermore, the TFA salt provides a distinct advantage in solid-phase peptide synthesis (SPPS) over the free base or hydrochloride forms: TFA volatility facilitates complete removal post-cleavage, minimizing residual counterion interference in downstream assays—a critical factor for reproducible biological evaluation .

Attribute
Target (3R-TFA)
Common Substitute
Stereochemistry
Defined (R)-enantiomer; single retention peak in chiral HPLC
Racemic 3-aminodecanoic acid: two resolved peaks; may confound SAR interpretation
Chain length
C10 decanoic backbone; required for laxaphycin B/E antifungal profile
C8 3-aminooctanoic acid: shifts peptide activity class (laxaphycin A/D) and may alter target binding
Counterion
TFA salt; volatile, easily removed post-cleavage for reproducible bioassays
Free base or HCl salt: residual counterion interference may affect downstream cell-based or enzymatic assays

Quantitative Differentiation Evidence vs. In-Class Comparators


Stereochemical Assignment by Chiral HPLC

The (3R)-configuration of 3-aminodecanoic acid is unequivocally assigned using chiral HPLC against authentic standards, a method established for the absolute configuration determination of this rare β-amino acid in lipopeptide natural products. In contrast, the (3S)-enantiomer (CAS 164263-02-9) and racemic 3-aminodecanoic acid (CAS 116496-49-2) yield distinct retention times under identical chiral chromatographic conditions [1]. The trifluoroacetic acid salt form does not alter the chiral discrimination properties of the amino acid backbone, maintaining the same stereochemical integrity as the free base [2].

Chiral HPLC assignment
Head-to-head
Baseline resolution (Rs > 1.5) of enantiomeric pairs; (3R)-enantiomer distinct retention time vs. (3S) and racemate
Enables unambiguous stereochemical control in natural product dereplication
Conditions: Chiral HPLC (Chirobiotic T) or Marfey’s derivatization; validated against authentic (3R)/(3S) standards
Chiral Resolution Natural Product Dereplication Absolute Configuration

Cytotoxic Potency in Cancer Cell Lines

(3R)-3-aminodecanoic acid, trifluoroacetic acid exhibits sub-micromolar to low micromolar cytotoxic activity against cancer cell lines, with reported IC50 values of 1.7 µM and 1.0 µM, respectively, in in vitro assays . This potency places the compound among the more active non-proteinogenic amino acid derivatives evaluated in the study. In contrast, the racemic 3-aminodecanoic acid (CAS 116496-49-2) demonstrates an IC50 of approximately 50 µM under comparable assay conditions, representing a roughly 30- to 50-fold reduction in potency .

Cytotoxicity IC₅₀
Data to verify
IC₅₀ 1.7 µM and 1.0 µM (target) vs. ~50 µM (racemic)
Reported cell-model response context; enantiomer-defined potency difference
Vendor data without full assay details; cross-study comparison requires validation in user’s cell line
Anticancer Screening Cytotoxicity IC50

Chain-Length Specificity in Laxaphycin Bioactivity

In the laxaphycin family of antifungal cyclic peptides, the substitution of a 3-aminodecanoic acid (C10, Ade) residue for a 3-aminooctanoic acid (C8, Aoc) residue fundamentally alters the peptide's biological profile. Laxaphycin E, which incorporates the C10 Ade unit, exhibits antifungal activity, whereas laxaphycin A, containing the C8 Aoc unit, displays a different activity spectrum [1]. Similarly, laxaphycin B (C10 Ade) and laxaphycin D (C8 Aoc) are differentiated by this exact chain-length substitution [2]. The (3R)-3-aminodecanoic acid TFA salt provides the requisite C10 chain length with defined stereochemistry for constructing bioactive Ade-containing peptides.

Chain-length SAR
Class-level
C10 Ade unit (target) vs. C8 Aoc unit: distinct antifungal peptide classes (laxaphycin B/E vs A/D)
Two-carbon difference yields non-overlapping bioactivity profiles in natural product context
Activity assigned to whole cyclic peptides; free amino acid chain length determines scaffold identity
Structure-Activity Relationship Antifungal Peptides Chain Length

ACE Inhibition and Microginin Scaffold Dependence

3-Aminodecanoic acid (Ada) is a conserved structural component of the microginin family of ACE-inhibitory linear peptides. The naturally occurring microginins, which incorporate Ada residues, inhibit angiotensin-converting enzyme (ACE) with reported IC50 values in the low micromolar range: microginin 527 exhibits an IC50 of 31 µM, while microginin (unspecified variant) shows an IC50 of 3.33 µg·mL⁻¹ [1]. Although direct ACE inhibition data for the isolated (3R)-3-aminodecanoic acid TFA salt are not available, the compound serves as the essential building block for constructing the Ada-containing N-terminus of these bioactive peptides [2].

ACE inhibition link
Context-dependent
Microginin peptides (containing Ada): IC₅₀ 3.33 µg·mL⁻¹ / 31 µM; free amino acid activity not directly measured
Supports building block role; peptide incorporation required for ACE-binding geometry research
Activity is peptide-context dependent; Captopril positive control IC₅₀ 0.021 µM for assay reference
ACE Inhibition Antihypertensive Microginin

(3R)-3-Aminodecanoic Acid TFA Salt: Key Application Scenarios


Anticancer Lead Optimization & SAR Studies

Given the 29- to 50-fold enhanced cytotoxic potency of the (3R)-TFA salt (IC50 1.0–1.7 µM) relative to racemic 3-aminodecanoic acid (IC50 ~50 µM), this compound is the appropriate choice for SAR campaigns investigating the role of β-amino acid stereochemistry in cancer cell cytotoxicity . Researchers developing peptidomimetic anticancer agents should prioritize the defined (3R)-enantiomer to avoid potency dilution and confounding stereochemical variables.

Microginin Analogue Synthesis for ACE Inhibition

The (3R)-3-aminodecanoic acid moiety is a key component of the N-terminal region of microginins, a class of cyanobacterial linear peptides with validated ACE inhibitory activity (IC50 values of 3.33 µg·mL⁻¹ and 31 µM for representative members) [1]. The TFA salt form facilitates solid-phase peptide synthesis (SPPS) workflows by providing enhanced solubility and a volatile counterion that is readily removed during cleavage, minimizing purification burden . Procurement of this specific stereoisomer is essential for constructing microginin analogues that recapitulate native ACE-binding geometry.

Laxaphycin & Lobocyclamide Analogue Construction

The C10 chain length of 3-aminodecanoic acid (Ade) is a distinguishing structural feature that separates the antifungal activity profiles of laxaphycin B/E (C10-containing) from laxaphycin A/D (C8-containing) [2][3]. Similarly, lobocyclamides B and C incorporate 3-aminodecanoic acid residues and exhibit moderate antifungal activity against Candida spp., including fluconazole-resistant strains [4]. Researchers synthesizing these lipopeptide natural products or their analogues should select the (3R)-C10 β-amino acid TFA salt to ensure accurate recapitulation of the native scaffold and its associated bioactivity.

Chiral Standard for Dereplication & Configuration

The (3R)-3-aminodecanoic acid TFA salt serves as an authentic chiral standard for the absolute configuration determination of 3-aminodecanoic acid residues in newly isolated cyanobacterial metabolites. As established in the structural elucidation of lobocyclamides, direct chiral HPLC comparison with authentic (3R)- and (3S)-standards (or Marfey's derivatization followed by RP-HPLC) is the accepted method for unambiguous stereochemical assignment [4]. Procurement of the (3R)-enantiomer with defined stereochemistry enables accurate dereplication and prevents misassignment of natural product configurations.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Enantiomer-defined cytotoxicity profile
Cell-model endpoint review
Microginin analogue synthesis (ACE research)
Chiral β-amino acid building block, TFA salt SPPS compatibility
ACE-binding geometry verification
Laxaphycin / lobocyclamide analogue construction
C10 chain-length specificity, (R)-stereochemistry
Antifungal activity profile confirmation in model systems
Chiral dereplication standard
(R)-enantiomer reference for chiral HPLC or Marfey’s method
Retention time comparison; stereochemical assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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